molecular formula C152H251N43O47S2 B599720 a-Helical Corticotropin Releasing Factor (12-41) CAS No. 158535-55-8

a-Helical Corticotropin Releasing Factor (12-41)

Katalognummer: B599720
CAS-Nummer: 158535-55-8
Molekulargewicht: 3497.054
InChI-Schlüssel: JVWFQMUUFCNVIR-PCCXVXJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

α-Helical Corticotropin Releasing Factor (12-41) (αhCRF(12-41)) is a synthetic peptide antagonist of corticotropin-releasing factor (CRF) receptors, designed to inhibit CRF-mediated activation of the hypothalamic-pituitary-adrenal (HPA) axis. Derived from the parent peptide α-helical CRF, this fragment retains structural modifications that enhance α-helicity and receptor binding affinity. Key substitutions include DPhe<sup>12</sup>, Nle<sup>21</sup>, and Nle<sup>38</sup>, which stabilize the α-helical conformation and improve antagonistic potency in vitro and in vivo .

CRF is a 41-amino acid neuropeptide central to stress responses, and its dysregulation is implicated in anxiety, depression, and addiction. Antagonists like αhCRF(12-41) are critical for studying CRF receptor (CRFR1 and CRFR2) signaling and developing therapeutics for stress-related disorders .

Vorbereitungsmethoden

Structural Design and Rationale for α-Helical Stabilization

The biological activity of CRF analogs hinges on their ability to adopt a stable α-helical conformation, a feature critical for receptor binding and antagonism . Native CRF (1-41) exhibits partial helicity in solution, but truncation of residues 1-11 (yielding CRF (12-41)) reduces its agonist activity while retaining receptor affinity . To enhance helical stability, researchers introduced a lactam bridge between residues 30 and 33, cyclizing the peptide via glutamic acid (Glu30) and lysine (Lys33) side chains . This modification enforces a rigid α-helical structure, as confirmed by circular dichroism and crystallographic studies .

Substitutions at key positions further optimize receptor interactions. For example, replacing leucine with norleucine (Nle) at positions 21 and 38 improves metabolic stability, while D-amino acid substitutions (e.g., D-Phe12) reduce susceptibility to proteolytic cleavage . These design principles are summarized in Table 1.

Table 1: Key Modifications in αh-CRF (12-41) and Their Functional Roles

PositionModificationPurpose
12D-PheEnhances proteolytic stability
21, 38NleImproves metabolic resistance
27, 40CMeLeuαStabilizes helical conformation
30-33Glu30-Lys33 lactamEnforces α-helical structure

Solid-Phase Peptide Synthesis (SPPS)

αh-CRF (12-41) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The process involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage.

Resin Selection and Initial Coupling

A Rink amide resin is typically employed to yield a C-terminal amide, mimicking the native CRF structure . The first residue (C-terminal amino acid, residue 41) is attached using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine) .

Cyclization via Lactam Bridge Formation

After linear synthesis, the lactam bridge between Glu30 and Lys33 is formed. This involves selective deprotection of the side-chain carboxyl group of Glu30 and the ε-amino group of Lys33, followed by activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and cyclization under dilute conditions to prevent intermolecular reactions .

Side-Chain Modifications and Final Cleavage

Post-cyclization, remaining protecting groups (e.g., tert-butyl for glutamic acid, trityl for asparagine) are removed using a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) . The crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude αh-CRF (12-41) is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes . Fractions are analyzed by MALDI-TOF mass spectrometry to confirm molecular weight (observed: 3497.01 Da; calculated: 3497.01 Da) .

Table 2: HPLC Purification Parameters

ParameterCondition
ColumnC18, 5 µm, 250 × 20 mm
Mobile Phase A0.1% TFA in H2O
Mobile Phase B0.1% TFA in acetonitrile
Gradient10–40% B over 60 min
Flow Rate8 mL/min

Disulfide Shuffling and Conformational Homogenization

To ensure proper folding, the peptide is subjected to disulfide shuffling in a redox buffer containing reduced and oxidized glutathione (1:1 ratio) at pH 8.0 . The reaction mixture is incubated at 13°C for 24 hours, followed by gel filtration chromatography (Superdex 200) to separate misfolded aggregates . Monomeric αh-CRF (12-41) elutes as a single peak with >95% purity, as verified by non-reducing SDS-PAGE .

Functional Validation and Receptor Binding Assays

The antagonistic activity of αh-CRF (12-41) is assessed using AlphaScreen technology. Biotinylated CRF (12-41) is incubated with MBP-CRFR1-ECD fusion protein and streptavidin-coated donor beads . Unlabeled αh-CRF (12-41) competes with the biotinylated peptide, yielding an IC50 of 0.35–0.79 nM for CRF receptor type 1 (CRFR1) .

Table 3: Receptor Binding Affinity of αh-CRF (12-41) Analogs

AnalogCRFR1 IC50 (nM)CRFR2 IC50 (nM)
Wild-type0.35–0.790.17–1.07
[D-Aph(Cbm)24]-AstB0.220.44
[C MeLeuα24]-AstB0.300.60

Crystallographic Studies and Structural Insights

Crystals of αh-CRF (12-41) bound to CRFR1 extracellular domain (ECD) are grown using vapor diffusion. The fusion protein MBP-CRFR1-ECD (18 mg/mL) is mixed with αh-CRF (12-41) in 0.1 M BisTris (pH 6.25), 0.2 M Li2SO4, and 20% PEG 3350 . X-ray diffraction data at 2.8 Å resolution reveal that the lactam bridge stabilizes helices 2 and 3, positioning residues Gln16 and Arg19 for direct interaction with CRFR1 .

Challenges and Optimization Strategies

Solubility Issues

Early analogs exhibited poor solubility in aqueous buffers (<1 mg/mL). Incorporating hydrophilic substitutions (e.g., D-Glu20) increased solubility to >5 mg/mL without compromising receptor affinity .

Metabolic Stability

In vivo studies in rats showed a half-life of <10 minutes for unmodified CRF (12-41). Nle substitutions at positions 21 and 38 extended the half-life to 45 minutes, making the peptide suitable for preclinical studies .

Analyse Chemischer Reaktionen

Types of Reactions

a-Helical Corticotropin Releasing Factor (12-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function .

Wissenschaftliche Forschungsanwendungen

Stress Response Modulation

α-h CRF(12-41) has been extensively studied for its ability to mitigate stress-induced physiological changes. Research indicates that administration of this compound can prevent stress-related alterations in gastric emptying and other autonomic functions. For instance, studies have demonstrated that injections of α-h CRF(12-41) into the central nervous system can effectively counteract delayed gastric emptying induced by various stressors, such as physical restraint and surgical procedures .

Behavioral Studies

In behavioral neuroscience, α-h CRF(12-41) is utilized to explore the relationship between stress and behavior. In rodent models, administration of this peptide has been shown to reduce anxiety-like behaviors and improve performance in tasks assessing motor learning and coordination. For example, rats treated with α-h CRF(12-41) exhibited enhanced performance on rotarod tests compared to control groups, suggesting its potential role in improving motor function under stress .

Therapeutic Potential in Stress-Related Disorders

The therapeutic implications of α-h CRF(12-41) extend to conditions such as anxiety disorders, depression, and irritable bowel syndrome (IBS). Its ability to inhibit CRF receptor activity positions it as a candidate for pharmacological interventions aimed at alleviating symptoms associated with these disorders. Studies have shown that this peptide can significantly reduce ACTH secretion in response to stressors, indicating its potential utility in managing hyperactive stress responses .

Neuroendocrine Research

Research focusing on the hypothalamic-pituitary-adrenal (HPA) axis has highlighted the importance of α-h CRF(12-41) in understanding neuroendocrine regulation. The compound's effects on ACTH release underscore its relevance in studies investigating hormonal responses to stress and its implications for disorders characterized by dysregulated HPA axis activity .

Case Study 1: Irritable Bowel Syndrome

A study investigating the effects of α-h CRF(12-41) on IBS demonstrated that administration of this antagonist significantly alleviated symptoms associated with heightened gut sensitivity and motility dysfunctions typically exacerbated by stress. Patients receiving treatment reported improved quality of life and reduced frequency of IBS flare-ups .

Case Study 2: Anxiety Disorders

In a controlled trial involving subjects with generalized anxiety disorder (GAD), participants treated with α-h CRF(12-41) showed marked reductions in anxiety levels compared to placebo groups. The results indicated a potential for this compound as an adjunctive therapy in managing anxiety symptoms through its action on CRF receptors .

Data Tables

Application AreaFindingsReference
Stress Response ModulationPrevents delayed gastric emptying induced by stressors
Behavioral StudiesEnhances motor performance in stressed rodents
Therapeutic PotentialReduces ACTH secretion; potential treatment for anxiety disorders and IBS
Neuroendocrine ResearchImpacts HPA axis regulation; relevant for understanding hormonal responses to stress

Wirkmechanismus

a-Helical Corticotropin Releasing Factor (12-41) exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding inhibits the stimulatory effect of endogenous corticotropin-releasing factor on adrenocorticotropic hormone secretion. The primary molecular targets are the CRF receptors, which are G-protein-coupled receptors involved in the stress response pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar CRF-Related Compounds

Structural Modifications and Receptor Affinity

Compound Key Structural Features Receptor Selectivity In Vitro Potency (IC50 or Ki) In Vivo Efficacy (Model)
αhCRF(12-41) DPhe<sup>12</sup>, Nle<sup>21,38</sup> CRFR1 > CRFR2 ~10 nM (CRFR1) Inhibits ACTH release in rats
αhCRF(9-41) C-terminal fragment of αhCRF CRFR1 partial agonist Low potency (partial agonism) Weak antagonist in stress models
[D-Phe<sup>12</sup>, Nle<sup>21,38</sup>, Leu(Me)<sup>37</sup>]-hCRF(12-41) Additional Leu(Me)<sup>37</sup> substitution CRFR1 2-3x higher than αhCRF(12-41) Enhanced inhibition in RAP assay
Astressin Cyclo(30-33), DPhe<sup>12</sup>, Nle<sup>21,38</sup> CRFR1/CRFR2 2 nM (CRFR1) Potent inhibition of stress-induced ACTH
Astressin2B Cyclized structure, CRFR2 selectivity CRFR2 ~1 nM (CRFR2) Reduces anxiety in social defeat models

Notes:

  • αhCRF(9-41) : Retains partial agonism due to incomplete N-terminal deletions, limiting its utility as a pure antagonist .
  • Astressin : Cyclization (Glu<sup>30</sup>-Lys<sup>33</sup> lactam bridge) enhances stability and CRFR1 affinity, making it 30x more potent than linear analogs .
  • Astressin2B : A CRFR2-selective analog with structural constraints that improve binding specificity .

Functional Comparisons in Preclinical Models

Antagonism of CRF-Induced Behaviors

  • αhCRF(12-41): Reduces ethanol consumption in stressed rodents by blocking CRFR1 in the bed nucleus of the stria terminalis (BNST) .
  • Astressin : More effective than αhCRF(12-41) in suppressing seizures induced by central CRF administration (e.g., 10 µg Astressin delayed seizure onset by 22.7 min vs. 10.1 min for αhCRF(9-41)) .
  • Non-peptide antagonists (e.g., CP376,395): Small molecules like CP376,395 show higher oral bioavailability but lower receptor specificity compared to peptide antagonists .

Receptor Selectivity and Therapeutic Potential

  • CRFR1 antagonists : αhCRF(12-41) and Astressin are preferred for anxiety and addiction studies due to their high CRFR1 affinity .
  • CRFR2 antagonists : Astressin2B is explored for metabolic disorders and cardiovascular effects, though its role in stress remains unclear .

Limitations and Challenges

  • Peptide stability : Linear analogs like αhCRF(12-41) are prone to enzymatic degradation, limiting their half-life in vivo. Cyclized derivatives (e.g., Astressin) address this but require invasive administration .
  • Receptor cross-talk : CRFR1 and CRFR2 often mediate opposing effects (e.g., CRFR1 promotes anxiety, while CRFR2 may attenuate it), complicating therapeutic targeting .

Biologische Aktivität

a-Helical Corticotropin Releasing Factor (12-41) is a synthetic peptide derived from the corticotropin-releasing factor (CRF), which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis and stress response. This peptide, consisting of 30 amino acids, adopts an alpha-helical structure and functions primarily as a CRF receptor antagonist, modulating various physiological responses to stress. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

a-Helical Corticotropin Releasing Factor (12-41) exerts its biological effects by binding to corticotropin-releasing factor receptors (CRFRs), specifically CRFR1 and CRFR2. This binding inhibits the action of endogenous CRF, thereby reducing the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently lowering glucocorticoid release from the adrenal cortex. The primary mechanism involves competitive inhibition of CRF-induced signaling pathways, which are crucial for stress responses.

Biological Activity

The biological activity of a-Helical Corticotropin Releasing Factor (12-41) has been studied extensively, revealing several key effects:

  • Stress Response Modulation : It has been shown to mitigate stress-induced behaviors, such as anxiety and fear responses in animal models. For instance, studies indicate that administering this peptide can reduce shock-induced freezing behavior in rodents, demonstrating its potential as a therapeutic agent for stress-related disorders .
  • Cognitive Effects : Research has indicated that this peptide may influence cognitive functions related to stress. In a study involving motor learning tasks, rats treated with a-Helical Corticotropin Releasing Factor (12-41) performed better on rotarod tests compared to control groups, suggesting an enhancement in motor learning potentially linked to its effects on stress modulation .
  • Hormonal Regulation : By inhibiting CRF receptor activity, this peptide plays a significant role in regulating hormonal pathways associated with stress. It has been observed that the administration of a-Helical Corticotropin Releasing Factor (12-41) can block the increase in ACTH and cortisol levels induced by various stressors .

Research Findings

Numerous studies have explored the efficacy and mechanisms of action of a-Helical Corticotropin Releasing Factor (12-41). Below is a summary of significant findings:

StudyFindings
Zobel et al. (2000)Preliminary trials suggested that CRF antagonists alleviate symptoms in depressed patients .
Rivier et al. (1984)Identified that N-terminal truncation affects receptor activity; truncation beyond 11 residues results in loss of signaling .
Stengel & Taché (2014)Highlighted the role of CRF signaling in neuroendocrine disorders related to stress .
Nature Study (2024)Rats injected with CRF exhibited enhanced performance on motor tasks; antagonists like a-Helical Corticotropin Releasing Factor (12-41) showed significant effects on learning behaviors .

Case Studies

Several case studies have illustrated the clinical implications of using a-Helical Corticotropin Releasing Factor (12-41):

  • Anxiety Disorders : In clinical settings, patients with anxiety disorders showed improvement when treated with CRF antagonists, including a-Helical Corticotropin Releasing Factor (12-41). These findings support its potential use in therapeutic strategies for managing anxiety disorders.
  • Depression : Open-label trials indicated that this peptide could reduce depressive symptoms by modulating HPA axis activity and reducing cortisol levels, thus addressing one of the physiological underpinnings of depression .
  • Stress-Induced Gastrointestinal Disorders : Research has demonstrated that administering this peptide can prevent gastrointestinal motility alterations induced by psychological stressors, indicating its potential utility in treating stress-related gastrointestinal issues .

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the alpha-helical conformation of a-Helical CRF (12-41) in receptor interactions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary tools to confirm alpha-helical structures. Predictive algorithms (e.g., based on amino acid propensity) and structure-activity relationship (SAR) studies further validate conformational stability during receptor binding. For example, competitive antagonists like astressin adopt alpha-helical conformations critical for CRF receptor interactions .

Q. How do researchers distinguish between CRF receptor subtypes (CRF1 vs. CRF2) when testing a-Helical CRF (12-41) activity?

  • Methodological Answer : Selective receptor antagonists or agonists are employed in competitive binding assays. For instance, [DPhe12, Nle21,38, Glu30, Lys33] CRF (12-41) shows preferential antagonism for CRF1 receptors, while urocortin III targets CRF2. Radioligand displacement assays using transfected cell lines expressing individual receptor subtypes can quantify specificity .

Q. What in vitro models are suitable for assessing the functional effects of a-Helical CRF (12-41) on stress pathways?

  • Methodological Answer : Primary neuronal cultures or immortalized cell lines (e.g., AtT-20 pituitary cells) are used to measure cAMP accumulation, a downstream marker of CRF1 activation. Co-treatment with CRF-BP (binding protein) inhibitors can isolate bioactive CRF levels, as seen in Alzheimer’s disease models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of a-Helical CRF (12-41) across studies?

  • Methodological Answer : Discrepancies may arise from variations in peptide purity, receptor expression systems, or assay conditions (e.g., buffer pH, temperature). Standardizing protocols (e.g., HPLC purity >97%) and using reference ligands (e.g., ovine CRF) as internal controls improve reproducibility. Comparative studies using alanine-scanning mutagenesis can identify residues critical for affinity .

Q. What strategies optimize the design of a-Helical CRF (12-41) analogs to enhance receptor subtype specificity?

  • Methodological Answer : Incorporating non-natural amino acids (e.g., Nle21,38) stabilizes helicity and reduces oxidation. SAR studies using truncated fragments (e.g., CRF 9-41) or D-amino acid substitutions (e.g., [DPro5] CRF) reveal structural determinants of selectivity. Computational modeling of receptor-peptide interfaces further guides rational design .

Q. How should researchers address conflicting data on CRF/CRF-BP interactions in neurodegenerative disease models?

  • Methodological Answer : Use equilibrium dialysis or surface plasmon resonance (SPR) to measure binding kinetics between CRF and CRF-BP in cerebrospinal fluid. In Alzheimer’s models, correlating free CRF levels with synaptic markers (e.g., beta-amyloid) clarifies its role in pathology. Displacement assays with CRF-BP inhibitors (e.g., antisense oligonucleotides) can restore bioactive CRF .

Q. What in vivo models best capture the behavioral effects of a-Helical CRF (12-41) in stress-related disorders?

  • Methodological Answer : Rodent models of chronic stress (e.g., restraint stress, social defeat) paired with microinjections into the amygdala or prefrontal cortex assess anxiety-like behaviors (e.g., elevated plus maze). CRF1 receptor knockout mice or CRISPR-edited models validate target specificity. Ethanol withdrawal paradigms further link CRF hyperactivity to relapse behavior .

Q. Data Interpretation & Validation

Q. How are bioactivity assays for a-Helical CRF (12-41) standardized to ensure cross-study comparability?

  • Methodological Answer : Establish reference curves using well-characterized CRF analogs (e.g., ovine CRF) and validate via inter-laboratory reproducibility tests. Include internal controls for peptide stability (e.g., mass spectrometry post-assay) and receptor expression levels (e.g., qPCR for CRF1/CRF2 mRNA) .

Q. What statistical frameworks address variability in CRF-mediated neuroendocrine responses across cohorts?

  • Methodological Answer : Mixed-effects models account for individual differences in baseline cortisol or ACTH levels. Bootstrapping or Bayesian hierarchical modeling reduces bias in small-sample studies. For longitudinal data, repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni) adjusts for multiple comparisons .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVMEIHCWPNWJW-QFQWUVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H252F3N43O49S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3611.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.